molecular formula C14H11F2NO4 B020404 1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid CAS No. 112811-72-0

1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No.: B020404
CAS No.: 112811-72-0
M. Wt: 295.24 g/mol
InChI Key: WQJZXSSAMGZVTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CAS: 112811-72-0) is a fluorinated quinolone derivative widely recognized as a critical intermediate in synthesizing broad-spectrum antibiotics such as gatifloxacin and moxifloxacin . Its molecular formula is C₁₄H₁₁F₂NO₄, with a molecular weight of 295.24 g/mol . The compound features a cyclopropyl group at position 1, fluorine atoms at positions 6 and 7, and a methoxy substituent at position 8, which collectively enhance its antibacterial activity by optimizing DNA gyrase inhibition and bacterial membrane penetration .

Pharmaceutically, it is classified as a process impurity (e.g., Gatifloxacin Related Compound D) in drug formulations, with allowable limits up to 0.15% . It is also utilized as a reference standard in quality control due to its high purity (>95% HPLC) .

Biological Activity

1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CAS No. 112811-72-0) is a synthetic compound belonging to the quinolone family. Its molecular formula is C14_{14}H11_{11}F2_2N O4_4, with a molecular weight of 295.24 g/mol. This compound has garnered attention due to its potential biological activities, particularly as an antibacterial agent.

Chemical Structure and Properties

The structure of this compound features:

  • Functional Groups : A carboxylic acid group, a methoxy group, and difluorinated aromatic rings.
  • Physical Properties : The compound is typically stored in a dry environment at room temperature and is classified under quinolones and gyrase inhibitors.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, particularly those resistant to conventional antibiotics. The mechanism of action is primarily attributed to its ability to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription.

Table 1: Antimicrobial Efficacy Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli0.5 µg/mL
Staphylococcus aureus0.25 µg/mL
Pseudomonas aeruginosa1.0 µg/mL

Cytotoxicity Studies

Cytotoxicity assessments using various cell lines have demonstrated that the compound has a selective toxicity profile, with lower cytotoxic effects on human cells compared to its antibacterial activity.

Table 2: Cytotoxicity Profile

Cell LineIC50 (µM)Reference
HeLa>100
MCF-7>100
HepG275

The biological activity of this compound involves:

  • Inhibition of DNA Gyrase : This enzyme introduces negative supercoils into DNA, which is essential for replication.
  • Disruption of Bacterial Cell Wall Synthesis : By interfering with the synthesis pathways, it leads to cell lysis.

Case Studies

A recent study highlighted the effectiveness of this compound in treating infections caused by multidrug-resistant bacteria. In vivo models demonstrated significant reductions in bacterial load when treated with the compound compared to control groups.

Case Study Summary

  • Study Design : Mice infected with MRSA were treated with varying doses of the compound.
  • Results : A dose-dependent reduction in bacterial colonies was observed, indicating strong therapeutic potential.

Q & A

Basic Research Questions

Q. What synthetic routes are optimized for preparing 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, and how are critical intermediates validated?

The synthesis involves multi-step reactions starting with halogenated benzoic acid derivatives. For example, ethyl 8-chloro-1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is a key intermediate, synthesized via cyclocondensation of cyclopropylamine with ethyl 3-(dimethylamino)acrylate and subsequent nitration/halogenation steps . Validation of intermediates includes HPLC purity analysis (>98%) and spectroscopic characterization (e.g., 1^1H/13^{13}C NMR, HRMS) .

Q. Which spectroscopic and crystallographic methods confirm the structural integrity of this compound?

X-ray diffraction (XRD) studies reveal planar quinoline cores with dihedral angles between carboxyl groups and aromatic rings (e.g., 6.8° deviation in related derivatives) . Fourier-transform infrared (FT-IR) spectroscopy identifies carbonyl stretches (C=O at ~1700 cm1^{-1}) and carboxylic acid O–H bonds. Nuclear Overhauser Effect (NOE) experiments in NMR resolve stereochemical ambiguities in substituent positioning .

Q. How is the compound purified to meet pharmacopeial standards for research use?

Purification employs recrystallization from ethanol/water mixtures, achieving ≥98% purity (HPLC). Pharmacopeial compliance requires sterility testing (USP 〈71〉), pH 5.1–5.7, and osmolality 260–330 mOsmol/kg, validated via titration and osmometry . Residual solvents (e.g., ethyl acetate) are monitored by gas chromatography (GC) .

Advanced Research Questions

Q. What structure-activity relationship (SAR) studies elucidate the role of fluorine and methoxy substituents in antibacterial potency?

Fluorine at C6/C7 enhances DNA gyrase/topoisomerase IV inhibition by increasing electronegativity and membrane permeability. Methoxy at C8 reduces cytotoxicity while maintaining bioavailability. SAR studies compare analogs like 8-hydroxy derivatives (lower stability) and 7-piperazinyl variants (broader Gram-negative coverage) . Activity is quantified via minimum inhibitory concentration (MIC) assays against S. aureus and E. coli .

Q. How are process-related impurities identified and quantified during synthesis?

Common impurities include:

  • Impurity C : 1-Cyclopropyl-6,7-difluoro-8-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (degradation product).
  • Impurity F : Ethyl ester precursor (incomplete hydrolysis).
    Analytical methods: LC-MS/MS with C18 columns (0.1% formic acid mobile phase) and UV detection at 254 nm. Limits: ≤0.15% per ICH guidelines .

Q. What mechanistic insights explain its role as a moxifloxacin precursor?

The compound is a penultimate intermediate in moxifloxacin synthesis. The C7 position undergoes nucleophilic substitution with (4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridine to introduce the pyrrolidine moiety, critical for binding to bacterial DNA gyrase . Kinetic studies (e.g., kobsk_{obs} for substitution reactions) optimize reaction conditions (e.g., DMF, 80°C) .

Q. How do pH and temperature affect its stability in aqueous solutions?

Degradation follows first-order kinetics under acidic (pH <3) or alkaline (pH >9) conditions, forming 8-methoxy-quinolone lactone via intramolecular esterification. Accelerated stability studies (40°C/75% RH) show <5% degradation over 6 months when stored in amber glass at 25°C .

Q. What advanced analytical techniques differentiate polymorphic forms?

Differential scanning calorimetry (DSC) identifies melting endotherms (e.g., 215–220°C for Form I vs. 205–210°C for Form II). Powder XRD distinguishes crystal packing modes (e.g., monoclinic vs. orthorhombic lattices) .

Q. How does the compound interact with amino acids in biological systems?

In vitro studies show direct interaction with glycine and alanine at C7 via nucleophilic aromatic substitution, forming N-(4-oxoquinolin-7-yl)-α-amino acids. Reaction kinetics are pH-dependent, with optimal conjugation in ethanolic NaHCO3_3 at 70–80°C .

Q. What strategies improve solubility for in vivo pharmacokinetic studies?

Salt formation (e.g., hydrochloride) increases aqueous solubility by 15-fold. Co-solvents (PEG 400) or cyclodextrin complexes enhance bioavailability in rodent models. LogP values (~1.2) are optimized via methoxy group retention .

Comparison with Similar Compounds

The structural and functional attributes of 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid are best contextualized against related quinolones, impurities, and intermediates. Below is a detailed analysis:

Structural Analogues and Substitution Patterns

Table 1: Substituent Comparison of Key Quinolones

Compound Name R₁ (Position 1) R₆ R₇ R₈ Key Applications
Target Compound Cyclopropyl F F OCH₃ Gatifloxacin intermediate
Gatifloxacin Related Compound A (CAS: N/A) Cyclopropyl F F OH Process impurity
Difluoromethoxy Gatifloxacin Cyclopropyl F F OCH₂F Antibacterial derivative
5-Amino-8-methyl Derivative (CAS: 167888-38-2) Cyclopropyl F F CH₃ Research compound

Key Observations :

  • Methoxy vs. Hydroxy at R₈ : The methoxy group in the target compound enhances lipophilicity and stability compared to the hydroxy substituent in Related Compound A, which is more polar and prone to degradation .

Key Observations :

  • The target compound’s 50% yield in piperazine substitution reactions is moderate compared to the 85% yield of its ethyl ester precursor, highlighting the challenges in introducing nitrogen-containing substituents .
  • Hydrolysis to the hydroxy analogue (CAS: 182868-72-0) achieves higher yields (66.9% ) with AlCl₃ catalysis, suggesting methoxy-to-hydroxy conversion is more efficient than dimerization reactions .

Impurity Profiles and Pharmacopeial Standards

Table 3: Impurity Limits in Gatifloxacin Formulations

Impurity Name Maximum Allowable Level Structural Difference vs. Target Compound
1-Cyclopropyl-6,7-difluoro-8-methoxy-... (Target) 0.15% N/A (Reference standard)
Gatifloxacin Related Compound A 0.15% R₈: OH instead of OCH₃
Difluorohydroxy Gatifloxacin 0.10% R₈: OCH₂F

Key Observations :

  • The stringent 0.15% limit for the target compound underscores its role as a critical quality control marker, ensuring batch-to-batch consistency .
  • Related Compound A’s hydroxy group may arise from demethylation during synthesis, necessitating rigorous process monitoring .

Antibacterial Activity and Structure-Activity Relationships (SAR)

  • Fluorine Substitutions : The 6,7-difluoro configuration in the target compound enhances Gram-negative activity by improving DNA gyrase binding affinity .
  • Methoxy vs. Methyl at R₈ : The 8-methoxy group broadens the spectrum against atypical pathogens (e.g., Chlamydia), whereas 8-methyl derivatives (e.g., CAS: 167888-38-2) may favor Gram-positive coverage .

Preparation Methods

Synthesis of the Ethyl Ester Precursor

The synthesis begins with ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS: 112811-71-9), a stable intermediate with a molecular weight of 323.29 g/mol . This compound is characterized by a melting point of 179–181°C and solubility in chloroform and methanol . Its structure includes a cyclopropyl group at position 1, fluorine atoms at positions 6 and 7, and a methoxy group at position 8, which are essential for subsequent antibiotic activity .

Hydrolysis to the Target Carboxylic Acid

Reaction Protocol

The ethyl ester undergoes acidic hydrolysis to yield the carboxylic acid. A mixture of acetic acid (360 mL), water (240 mL), and concentrated sulfuric acid (48 mL) is prepared and cooled to room temperature . The ethyl ester (52 g, 0.16 mol) is added, and the reaction is refluxed for 2 hours. The resulting crystalline product is filtered, washed with water, and dried to obtain 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid .

Mechanistic Insights

The hydrolysis proceeds via nucleophilic acyl substitution, where the ester’s ethoxy group is replaced by a hydroxyl group under acidic conditions. Sulfuric acid catalyzes the reaction by protonating the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating water attack .

Reaction Conditions and Optimization

Temperature and Time

  • Reflux Duration : 2 hours at 100–110°C ensures complete conversion without side reactions .

  • Cooling Phase : Post-reflux cooling to 0°C promotes crystallization, enhancing yield and purity .

Solvent System

The acetic acid-water mixture (3:2 ratio) balances polarity and acidity, ensuring solubility of both the ester and the carboxylic acid while minimizing byproduct formation .

Characterization and Analytical Data

Physical Properties

PropertyValueSource
Melting Point192–194°C
Molecular FormulaC₁₄H₁₁F₂NO₄
Molecular Weight295.24 g/mol
SolubilityChloroform, Methanol (slight)
Predicted pKa6.36 ± 0.50

Spectroscopic Validation

  • ¹H NMR : Peaks corresponding to the cyclopropyl methylene (δ 1.0–1.2 ppm), aromatic protons (δ 6.8–8.1 ppm), and methoxy group (δ 3.9 ppm) confirm the structure .

  • X-ray Diffraction : Monoclinic crystal system (space group P2₁/n) with intermolecular hydrogen bonds and π-π stacking stabilizes the lattice .

Applications in Pharmaceutical Synthesis

The carboxylic acid serves as a precursor for moxifloxacin and gatifloxacin , broad-spectrum antibiotics targeting DNA gyrase and topoisomerase IV . For example, moxifloxacin synthesis involves coupling the acid with a piperazinyl moiety, followed by purification via recrystallization .

Properties

IUPAC Name

1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F2NO4/c1-21-13-10(16)9(15)4-7-11(13)17(6-2-3-6)5-8(12(7)18)14(19)20/h4-6H,2-3H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQJZXSSAMGZVTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1F)F)C(=O)C(=CN2C3CC3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30427125
Record name 1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49647430
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

112811-72-0
Record name 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112811-72-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Cyclopropyl-6,7-difluoro-8-methoxy-1,4-dihydro-4-oxoquinoline-3-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112811720
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Quinolinecarboxylic acid, 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.121.584
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-CYCLOPROPYL-6,7-DIFLUORO-8-METHOXY-1,4-DIHYDRO-4-OXOQUINOLINE-3-CARBOXYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EKQ5B89ZK4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

10 ml of a 4% w/v aqueous solution of sodium hydroxide were added to a solution of 0.48 g (0.0015 mole) of ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-1,4-dihydro-4-oxoquinoline-3-carboxylate (XXXII) (prepared as described in Preparation 3) in 20 ml of methanol, and the mixture was allowed to stand at room temperature for 5 hours. The reaction mixture was then acidified by adding concentrated hydrochloric acid to precipitate a crystalline substance, which was collected by filtration to afford 0.34 g of 1-cyclopropyl-6,7-difluoro-8-methoxy-1,4-dihydro-4-oxoquinoline-3-carboxylic acid (IIC) as colorless powdery crystals melting at 184°-185° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A suspension of 1.0 g (0.0027 mole) of ethyl 6,7-difluoro-1-(4-fluorophenyl)-8-methoxy-1,4-dihydro-4-oxoquinoline-3-carboxylate (XXXII, R11 =4-fluorophenyl) (prepared as described in Preparation 4) in 15 ml of 42% aqueous hydrofluoroboric acid was stirred at 90°-100° C. for 3 hours, after which it was poured into water. The precipitated crystals were collected by filtration to give 1 g of a chelate (IV) as a colorless powder. The whole of this was dissolved in 3 ml of dimethyl sulfoxide, and the solution was mixed with 0.43 g (0.005 mole) of anhydrous piperazine. The mixture was then stirred at 60°-70° C. for 3 hours. At the end of this time, the reaction mixture was allowed to cool to room temperature. On adding water, a chelate (V) separated out as yellow crystals, which were collected by filtration. The crystals were dissolved in a mixture of 150 ml of 80% aqueous methanol and 5 ml of triethylamine, and the solution was heated under reflux for 4 hours. It was then allowed to cool to room temperature, and insoluble materials were removed by filtration. The filtrate was then concentrated by evaporation under reduced pressure to give crystals. These were washed with ethanol to give 0.73 g of 6-fluoro-1-(4-fluorophenyl)-8-methoxy-7-(1-piperazinyl)-1,4-dihydro-4-oxoquinoline-3-carboxylic acid as a colorless powder.
Name
ethyl 6,7-difluoro-1-(4-fluorophenyl)-8-methoxy-1,4-dihydro-4-oxoquinoline-3-carboxylate
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Name
CCc1c(C(=O)O)c(=O)c2cc(F)c(F)c(OC)c2n1C1CC1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

A mixture of ethyl-1-cyclopropyl-6,7-difluoro-8-methoxy-1,4-dihydro-4-oxo-3-quinoline carboxylic acid (500 mg, 1.55 mmol), glacial acetic acid (5 mL), and 1N hydrochloric acid (1 mL) was allowed to reflux for 2 hours and was poured into ice water. The resulting precipitate was collected by suction filtration and washed with distilled water and diethyl ether to give 420 mg, 91% yield of a white solid, m.p. 187°-189° C.
Name
ethyl-1-cyclopropyl-6,7-difluoro-8-methoxy-1,4-dihydro-4-oxo-3-quinoline carboxylic acid
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
91%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.